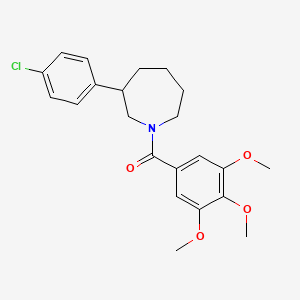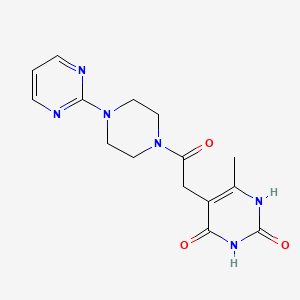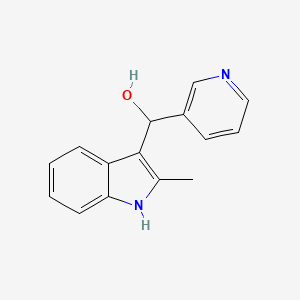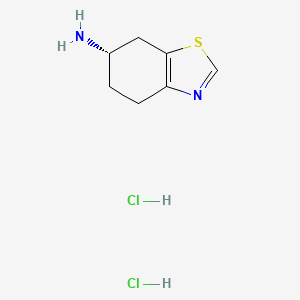
(3-(4-Chlorophenyl)azepan-1-yl)(3,4,5-trimethoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(4-Chlorophenyl)azepan-1-yl)(3,4,5-trimethoxyphenyl)methanone, commonly known as CTMP, is a novel psychoactive substance that has gained significant attention in recent years. It belongs to the class of designer drugs and is often referred to as a research chemical. CTMP is a synthetic compound that has been developed as a potential alternative to methylphenidate, a drug commonly used to treat attention deficit hyperactivity disorder (ADHD).
科学的研究の応用
Molecular Structure and Luminescence Properties
- A study by Wen et al. (2021) explored the molecular conformation of a related organic molecule, demonstrating its unique luminescence properties, which include near ultraviolet delayed fluorescence and dual emission. This research could inform the understanding of (3-(4-Chlorophenyl)azepan-1-yl)(3,4,5-trimethoxyphenyl)methanone in similar applications (Wen et al., 2021).
Analytical Chemistry and Compound Identification
- Nakajima et al. (2012) conducted a study involving the identification and analysis of azepane isomers, providing a framework for analyzing complex organic compounds, which could be applicable to the study of (3-(4-Chlorophenyl)azepan-1-yl)(3,4,5-trimethoxyphenyl)methanone (Nakajima et al., 2012).
Chemical Synthesis and Reactivity
- Research by Çetinkaya et al. (2011) on the synthesis and bromination of similar methanone derivatives offers insights into the chemical reactivity and potential synthesis pathways of (3-(4-Chlorophenyl)azepan-1-yl)(3,4,5-trimethoxyphenyl)methanone (Çetinkaya et al., 2011).
Structural Redetermination
- Takahashi (2011) conducted a structural redetermination of a related compound, which can provide a methodological reference for the detailed structural analysis of (3-(4-Chlorophenyl)azepan-1-yl)(3,4,5-trimethoxyphenyl)methanone (Takahashi, 2011).
Biological Activity and Docking Studies
- Ravula et al. (2016) explored the synthesis and biological evaluation of novel pyrazoline derivatives, including docking studies, which could be relevant for assessing the biological activity of (3-(4-Chlorophenyl)azepan-1-yl)(3,4,5-trimethoxyphenyl)methanone (Ravula et al., 2016).
作用機序
Target of Action
The compound (3-(4-Chlorophenyl)azepan-1-yl)(3,4,5-trimethoxyphenyl)methanone contains a 3,4,5-trimethoxyphenyl (TMP) group, which serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The TMP group is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . The biological activity of such analogs decreases after the alteration of the TMP moiety .
Biochemical Pathways
The TMP group affects various biochemical pathways. It inhibits tubulin, a protein that is a major component of microtubules in cells . It also inhibits Hsp90, a chaperone protein that assists other proteins in folding properly . Furthermore, it inhibits TrxR, an enzyme that reduces thioredoxin, playing a crucial role in cellular redox homeostasis .
Pharmacokinetics
The tmp group is known to improve potency and pharmacokinetics in various drugs . More research is needed to understand the ADME properties of this compound.
Result of Action
The TMP group has demonstrated significant efficacy against various diseases. It has shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . It also holds potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus . Furthermore, these compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .
特性
IUPAC Name |
[3-(4-chlorophenyl)azepan-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClNO4/c1-26-19-12-17(13-20(27-2)21(19)28-3)22(25)24-11-5-4-6-16(14-24)15-7-9-18(23)10-8-15/h7-10,12-13,16H,4-6,11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIXNDLOYNMAGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-Chlorophenyl)azepan-1-yl)(3,4,5-trimethoxyphenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-Nitro-3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2894233.png)


![(5-Chlorothiophen-2-yl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2894238.png)

![2-[1-(Difluoromethyl)cyclopropyl]acetic acid](/img/structure/B2894241.png)
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide](/img/structure/B2894242.png)
![3-(Oxetan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2894243.png)


